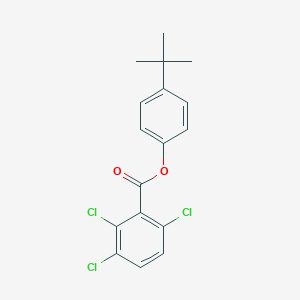
4-tert-butylphenyl 2,3,6-trichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butylphenyl 2,3,6-trichlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further esterified with 2,3,6-trichlorobenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylphenyl 2,3,6-trichlorobenzoate typically involves the esterification of 4-(tert-butyl)phenol with 2,3,6-trichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
化学反応の分析
Types of Reactions
4-tert-butylphenyl 2,3,6-trichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(tert-butyl)phenol and 2,3,6-trichlorobenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid, reflux conditions
Reduction: Lithium aluminum hydride in anhydrous ether, room temperature
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogenating agents (bromine or chlorine)
Major Products Formed
Hydrolysis: 4-(tert-butyl)phenol and 2,3,6-trichlorobenzoic acid
Reduction: 4-(tert-butyl)phenyl 2,3,6-trichlorobenzyl alcohol
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
4-tert-butylphenyl 2,3,6-trichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-tert-butylphenyl 2,3,6-trichlorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on molecular targets.
類似化合物との比較
Similar Compounds
- 4-(Tert-butyl)phenyl acetate
- 2,4,6-Tri-tert-butylphenol
- 4-(Tert-butyl)phenylboronic acid
Comparison
4-tert-butylphenyl 2,3,6-trichlorobenzoate is unique due to the presence of three chlorine atoms on the benzoate moiety, which can significantly influence its reactivity and biological activity compared to similar compounds. For example, 2,4,6-Tri-tert-butylphenol lacks the ester functionality and chlorine atoms, making it less reactive in certain chemical reactions. Similarly, 4-(Tert-butyl)phenylboronic acid has different reactivity due to the presence of the boronic acid group instead of the ester.
特性
分子式 |
C17H15Cl3O2 |
|---|---|
分子量 |
357.7 g/mol |
IUPAC名 |
(4-tert-butylphenyl) 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C17H15Cl3O2/c1-17(2,3)10-4-6-11(7-5-10)22-16(21)14-12(18)8-9-13(19)15(14)20/h4-9H,1-3H3 |
InChIキー |
RQELVCWJMZSPSM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















